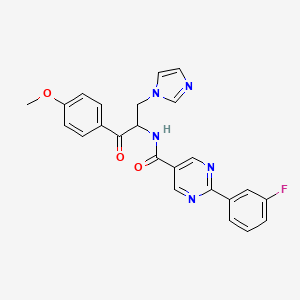
Cyp51-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp51-IN-16 is a phenylpyrimidine compound known for its inhibitory effects on the enzyme cytochrome P450 51 (CYP51). This enzyme is crucial in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in humans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51-IN-16 involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and pyrimidine derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyp51-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products with potential biological activities.
Aplicaciones Científicas De Investigación
Cyp51-IN-16 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CYP51 and its effects on sterol biosynthesis.
Biology: Investigated for its role in modulating cellular processes through CYP51 inhibition.
Medicine: Explored as a potential antifungal agent and for its anticancer properties due to its ability to inhibit tumor cell growth.
Mecanismo De Acción
Cyp51-IN-16 exerts its effects by inhibiting the enzyme CYP51, which is involved in the demethylation of lanosterol to form ergosterol in fungi and cholesterol in humans. By blocking this enzyme, this compound disrupts the biosynthesis of essential sterols, leading to impaired cell membrane integrity and function. This inhibition can result in the death of fungal cells and the suppression of tumor cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Ketoconazole: Another CYP51 inhibitor used as an antifungal agent.
Fluconazole: A widely used antifungal drug that targets CYP51.
Itraconazole: An antifungal agent that inhibits CYP51 and is also being investigated for its anticancer properties.
Uniqueness of Cyp51-IN-16
This compound stands out due to its specific structure and potent inhibitory effects on CYP51. Unlike some other inhibitors, it has shown significant potential in both antifungal and anticancer applications, making it a versatile compound for scientific research and therapeutic development .
Propiedades
Fórmula molecular |
C24H20FN5O3 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-N-[3-imidazol-1-yl-1-(4-methoxyphenyl)-1-oxopropan-2-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32) |
Clave InChI |
AZFREAWDZZKWGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




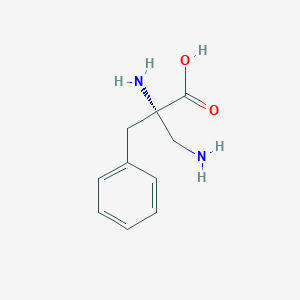
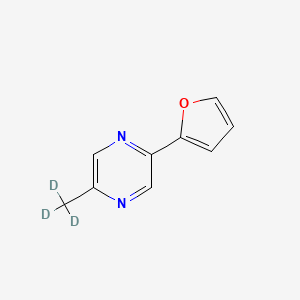
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
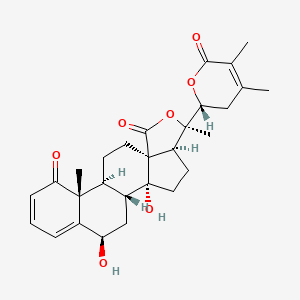

![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
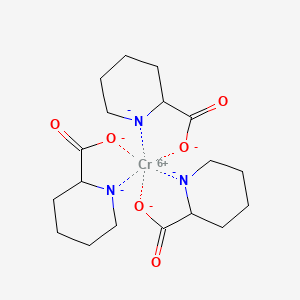


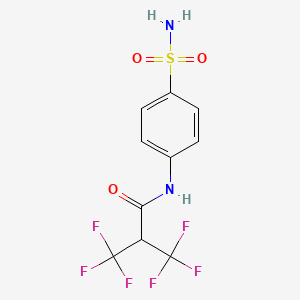
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
